molecular formula C22H22N2O4S B11626666 N-Phenyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

N-Phenyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

Cat. No.: B11626666
M. Wt: 410.5 g/mol
InChI Key: CMHDZRCPWYYTSO-UHFFFAOYSA-N
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Description

N-Phenyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a compound that belongs to the class of sulfonamides and acetamides. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both sulfonamide and acetamide functional groups in the molecule contributes to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions to obtain the desired product in moderate to good yields (51-84%) . The general reaction scheme is as follows:

    Starting Materials: Chloroacetamide derivatives and arylamines (e.g., aniline, 4-methoxyaniline, 4-methylaniline).

    Reaction Conditions: Refluxing the starting materials in an appropriate solvent.

    Product Isolation: The product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Phenyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial and anticancer activities are attributed to the inhibition of enzymes such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-(N-phenyl4-methoxybenzenesulfonamido)acetamide
  • N-Phenyl-2-(N-phenyl4-methylbenzenesulfonamido)acetamide
  • N-Phenyl-2-(N-phenyl4-chlorobenzenesulfonamido)acetamide

Uniqueness

N-Phenyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and interaction with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-phenylacetamide

InChI

InChI=1S/C22H22N2O4S/c1-2-28-20-13-15-21(16-14-20)29(26,27)24(19-11-7-4-8-12-19)17-22(25)23-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,23,25)

InChI Key

CMHDZRCPWYYTSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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